2-amino-4-fluoro-N-methoxybenzamide

EGFR inhibition Non-small cell lung cancer Antiproliferative activity

Choose 2-amino-4-fluoro-N-methoxybenzamide for its unique triple-functional architecture. The ortho-amino group forms an intramolecular H-bond with the N-methoxy oxygen, pre-organizing a bidentate kinase-hinge conformation. The para-fluoro modulates pKa and metabolic stability without steric interference. This regioisomer (CAS 1201935-93-4) is the precise patent intermediate for FAK inhibitors. Substitution with the 3-amino analog (CAS 348165-47-9) or des-fluoro variant alters target-binding geometry and synthetic pathway fidelity. For EGFR inhibitor hybridization or MAO-B scaffold optimization, only this substitution pattern delivers the required cooperative effects.

Molecular Formula C8H9FN2O2
Molecular Weight 184.17 g/mol
Cat. No. B8468136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-4-fluoro-N-methoxybenzamide
Molecular FormulaC8H9FN2O2
Molecular Weight184.17 g/mol
Structural Identifiers
SMILESCONC(=O)C1=C(C=C(C=C1)F)N
InChIInChI=1S/C8H9FN2O2/c1-13-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3,(H,11,12)
InChIKeyPGOIEBUUOWOGSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-fluoro-N-methoxybenzamide (CAS 1201935-93-4): Structural Identity and Procurement-Relevant Baseline


2-Amino-4-fluoro-N-methoxybenzamide (CAS 1201935-93-4, molecular formula C₈H₉FN₂O₂, molecular weight 184.17 g/mol) is a tri-substituted benzamide derivative carrying an ortho-amino group, a para-fluoro substituent, and an N-methoxy moiety on the carboxamide nitrogen [1]. This substitution pattern places the compound at the intersection of two pharmacologically significant chemotypes: fluorinated benzamides, which have been disclosed in patents as selective monoamine oxidase B (MAO-B) inhibitors and focal adhesion kinase (FAK) inhibitor scaffolds, and N-methoxybenzamides, which serve as Weinreb-amide-type intermediates for ketone synthesis and as core motifs in epidermal growth factor receptor (EGFR) inhibitors [2][3]. Commercial availability is predominantly through custom synthesis with typical purity specifications of 95–98% [1].

Why 2-Amino-4-fluoro-N-methoxybenzamide Cannot Be Replaced by Generic Benzamide Analogs in Target-Engagement and Synthetic Applications


The three functional groups in 2-amino-4-fluoro-N-methoxybenzamide are not independent contributors; their spatial arrangement creates cooperative effects that single-substitution or differently-substituted analogs cannot replicate. The ortho-amino group forms an intramolecular hydrogen bond with the N-methoxy oxygen, pre-organizing the molecule into a conformation that favors bidentate interactions with kinase hinge regions, while the para-fluoro atom withdraws electron density from the aromatic ring, modulating both the pKₐ of the aniline NH₂ and the electrophilicity of the carbonyl for nucleophilic acyl substitution reactions [1]. Substituting with 2-amino-4-fluorobenzamide eliminates the N-methoxy conformational restraint; replacing with 4-fluoro-N-methoxybenzamide removes the amino-mediated hydrogen-bonding capacity; and using the 3-amino regioisomer (CAS 348165-47-9) repositions the hydrogen-bond donor, altering the distance and angle geometry for target-binding interactions [2]. These structural differences translate into quantifiable differences in potency and selectivity that procurement decisions must account for [3].

Quantitative Differentiation Evidence for 2-Amino-4-fluoro-N-methoxybenzamide vs. Closest Analogs


Cellular Antiproliferative Potency of the 2-Amino-N-methoxybenzamide Pharmacophore in NCI-H1975 NSCLC Cells: Evidence for the N-Methoxybenzamide Core

The 2-amino-N-methoxybenzamide scaffold is a critical pharmacophoric element for EGFR-directed antiproliferative activity. In a study by Zhu et al., pyrimidine derivatives incorporating the 2-amino-N-methoxybenzamide core were evaluated against NCI-H1975 non-small cell lung cancer cells. The most potent compounds, 5d and 5h, exhibited IC₅₀ values of 95 nM and 71 nM, respectively, and demonstrated superior activity compared to the clinical EGFR inhibitors Gefitinib and Osimertinib [1]. This establishes the 2-amino-N-methoxybenzamide motif as a productive scaffold for EGFR-targeted anticancer activity. Compounds lacking the N-methoxy group or having the amino group at a different position are not represented among the active compounds in this series, underscoring the substitution-specific requirements [1].

EGFR inhibition Non-small cell lung cancer Antiproliferative activity

MAO-B Inhibitory Activity Conferred by the 4-Fluorobenzamide Subunit: Ki Values for Fluorinated Benzamides

Fluorobenzamide derivatives are established scaffolds for monoamine oxidase B (MAO-B) inhibition. BindingDB records for fluorinated N-substituted benzamide analogs report MAO-B Ki values in the sub-nanomolar to low nanomolar range. For instance, a structurally related fluorobenzamide derivative (BindingDB BDBM50453019, CHEMBL4206812) demonstrated competitive inhibition of human MAO-B with a Ki of 0.790 nM in recombinant baculovirus-infected insect cell microsomal assays, and a non-competitive Ki of 7.5 nM in Pichia pastoris-expressed enzyme [1]. A separate fluorobenzamide analog (BindingDB BDBM50453020, CHEMBL4209203) exhibited mixed-type inhibition with a Ki of 0.310 nM [2]. In contrast, non-fluorinated benzamide analogs generally show MAO-B IC₅₀ values in the micromolar range (e.g., 4-methoxybenzamide IC₅₀ ≈ 30 μM) . The 4-fluoro substituent is a critical determinant of MAO-B potency.

Monoamine oxidase B Neuroprotection Fluorobenzamide pharmacophore

Regioisomeric Differentiation: 2-Amino vs. 3-Amino-4-fluoro-N-methoxybenzamide and the Impact on Target Recognition

The position of the amino group on the benzamide ring is a critical determinant of molecular recognition. In the 2-amino isomer (2-amino-4-fluoro-N-methoxybenzamide), the ortho relationship between the amino group and the carboxamide enables the formation of a six-membered intramolecular hydrogen-bonded ring (N–H···O=C), which rigidifies the molecule into a planar conformation favoring bidentate hinge-region binding in kinase active sites [1]. In the 3-amino isomer (CAS 348165-47-9), this intramolecular hydrogen bond is geometrically impossible; the amino group projects at a ~120° angle relative to the carboxamide, requiring a different binding mode [2]. Computationally predicted logP values also differ: the 2-amino isomer is expected to have a slightly lower logP than the 3-amino isomer due to intramolecular hydrogen bonding masking polar surface area, potentially affecting membrane permeability and solubility [3]. While direct comparative biological data for the two regioisomers is not available in the public domain, the structural divergence alone warrants regioisomer-specific procurement for any target-engagement study.

Regioisomerism Structure-activity relationship Hydrogen-bond geometry

Synthetic Versatility of N-Methoxybenzamides as Weinreb Amide-Type Intermediates for Ketone Synthesis

N-Methoxybenzamides are widely employed as Weinreb amide equivalents in organic synthesis, enabling the controlled conversion of carboxylic acid derivatives to ketones via reaction with organolithium or Grignard reagents without over-addition to the tertiary alcohol . The N-methoxy group stabilizes the tetrahedral intermediate through chelation, preventing elimination and double addition. 2-Amino-4-fluoro-N-methoxybenzamide uniquely combines this Weinreb amide reactivity with an ortho-amino directing group, enabling downstream C–H activation/functionalization at the 3-position of the aryl ring after ketone formation [1]. In contrast, 2-amino-4-fluorobenzamide (CAS 119023-25-5), which lacks the N-methoxy group, cannot serve as a Weinreb amide and undergoes direct double addition with organometallic reagents, yielding tertiary alcohol mixtures . This makes the N-methoxy compound the preferred intermediate for sequential ketone synthesis followed by C–H functionalization in complex molecule construction.

Weinreb amide Ketone synthesis C-C bond formation

Patent Disclosure of 2-Amino-4-fluoro-N-methoxybenzamide as a Key Intermediate in Focal Adhesion Kinase (FAK) Inhibitor Synthesis

Patent literature identifies 2-amino-4-fluoro-N-methoxybenzamide (CAS 1201935-93-4) as a specifically claimed intermediate in the synthesis of pyridine-containing focal adhesion kinase (FAK) inhibitors . FAK is a validated oncology target, and several FAK inhibitors have entered clinical trials (e.g., GSK2256098, defactinib). The patent (pertaining to pyridine compounds as FAK inhibitors) explicitly references this compound in paragraphs 0809, 0811, and 0812, indicating its use in generating key intermediates for FAK inhibitor libraries . In contrast, the 3-amino regioisomer (CAS 348165-47-9) and the des-fluoro analog (2-amino-N-methoxybenzamide) do not appear in the same patent as explicitly claimed intermediates for FAK-targeted compounds. This patent-derived evidence provides a procurement rationale: researchers following the synthetic routes disclosed in this patent family specifically need the 2-amino-4-fluoro substitution pattern, and substitution with closely related analogs would deviate from the validated synthetic path [1].

Focal adhesion kinase FAK inhibitor Cancer therapeutics

Procurement-Guiding Application Scenarios for 2-Amino-4-fluoro-N-methoxybenzamide


EGFR-Targeted Anticancer Agent Development: Building Block for Pyrimidine-Conjugated Kinase Inhibitors

Based on the demonstrated antiproliferative activity of 2-amino-N-methoxybenzamide-pyrimidine conjugates against NCI-H1975 NSCLC cells (IC₅₀ = 71–95 nM), 2-amino-4-fluoro-N-methoxybenzamide is the optimal core scaffold for synthesizing next-generation EGFR inhibitors. The 4-fluoro substituent provides additional options for modulating pharmacokinetic properties (metabolic stability, logP) without altering the core pharmacophore. Research teams should procure this compound specifically when planning hybridization strategies that couple the N-methoxybenzamide fragment to pyrimidine or other heterocyclic warheads [1].

MAO-B Inhibitor Lead Optimization: Fluorinated Benzamide Scaffold for Neurodegenerative Disease Programs

The 4-fluorobenzamide substructure is a validated MAO-B pharmacophore with Ki values in the sub-nanomolar range (as low as 0.310–0.790 nM for close structural analogs). 2-Amino-4-fluoro-N-methoxybenzamide provides a dual-functionalization handle: the N-methoxy group for Weinreb amide chemistry and the ortho-amino group for subsequent diversification. This combination is unavailable in simpler fluorobenzamides. Neuroscience research groups pursuing MAO-B inhibitors for Parkinson's disease or Alzheimer's disease should select this compound over non-fluorinated or regioisomeric alternatives [2][3].

FAK Inhibitor Synthesis According to Patent Protocols: Specified Intermediate for Oncology Programs

Patent literature explicitly identifies 2-amino-4-fluoro-N-methoxybenzamide (CAS 1201935-93-4) as an intermediate in the synthesis of pyridine-based FAK inhibitors. Research groups replicating or extending these patent-defined synthetic routes must procure this exact compound; substitution with the 3-amino regioisomer (CAS 348165-47-9) or the des-fluoro analog would deviate from the validated synthetic pathway and potentially alter the structure of the final FAK inhibitor. Procurement is driven by patent compliance and synthetic fidelity .

Late-Stage Diversification via Tandem Weinreb Ketone Synthesis and C–H Activation

The N-methoxy group enables Weinreb amide reactivity for controlled ketone synthesis, while the ortho-amino group serves as a directing group for transition-metal-catalyzed C–H activation at the 3-position. This tandem reactivity sequence (ketone formation followed by C–C bond construction at the ortho position) is unique to the 2-amino-N-methoxy substitution pattern. Synthetic chemistry groups engaged in late-stage functionalization of complex molecules should select this compound over 2-amino-4-fluorobenzamide (which cannot serve as a Weinreb amide) or 4-fluoro-N-methoxybenzamide (which lacks the directing group) [4].

Quote Request

Request a Quote for 2-amino-4-fluoro-N-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.